molecular formula C22H24N4O5 B2820616 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396808-08-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2820616
CAS No.: 1396808-08-4
M. Wt: 424.457
InChI Key: SXABNGXUHOYMKS-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s worth noting that similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to mitotic blockade and cell apoptosis, affecting downstream cellular processes.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have a similar effect, disrupting normal cell cycle progression and promoting programmed cell death.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly defined in the available literature Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action

This compound could potentially serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the reaction of piperonal with appropriate reagents under controlled conditions . The piperidine derivative is synthesized separately, often involving the use of isonicotinoyl chloride and piperidine . The final step involves the coupling of these intermediates through an oxalamide linkage, which can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield carboxylic acids, while reduction of the oxalamide linkage can produce primary amines .

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a piperidine ring, and an oxalamide linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c27-20(21(28)25-13-16-1-2-18-19(11-16)31-14-30-18)24-12-15-5-9-26(10-6-15)22(29)17-3-7-23-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXABNGXUHOYMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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